molecular formula C14H15ClN2O B2429411 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide CAS No. 1539440-16-8

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide

Cat. No. B2429411
CAS RN: 1539440-16-8
M. Wt: 262.74
InChI Key: ZTPDXELPBNGGQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, and the chloro group might be displaced in a nucleophilic substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would be influenced by its molecular structure . These properties might include its melting point, boiling point, solubility, and stability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide”, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with “3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide” would depend on factors such as its reactivity, toxicity, and environmental impact .

properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDXELPBNGGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide

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